

# Application Notes and Protocols for (-)-Cycloopenin Analytical Standards

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## Compound of Interest

Compound Name: (-)-Cycloopenin

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive technical information and detailed protocols for the use of **(-)-Cycloopenin** as an analytical standard. This document is intended to support research, quality control, and drug development activities.

## Introduction to (-)-Cycloopenin

**(-)-Cycloopenin** is a benzodiazepine alkaloid metabolite produced by several species of the *Penicillium* fungus, including *Penicillium cyclopium* and *Penicillium aurantiogriseum*.<sup>[1][2]</sup> It belongs to the cyclodipeptide class of fungal metabolites.<sup>[3]</sup> While often mistaken for a mycotoxin, **(-)-Cycloopenin** exhibits low toxicity *in vitro* against mammalian, bacterial, or fungal cells.<sup>[2]</sup> Its primary significance in research lies in its role as a biosynthetic intermediate for 3-O-methyl viridicatin, a potent inhibitor of TNF $\alpha$ -induced HIV replication.<sup>[2]</sup> Due to its complex structure and biological relevance, highly pure analytical standards are crucial for accurate quantification and identification in complex matrices.

## Physicochemical Properties and Specifications

An analytical standard of **(-)-Cycloopenin** should be characterized by the following properties.

Property	Data	Reference
Molecular Formula	C <sub>17</sub> H <sub>14</sub> N <sub>2</sub> O <sub>3</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	294.30 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	19553-26-5	<a href="#">[2]</a>
IUPAC Name	4-methyl-3'-phenylspiro[1H-1,4-benzodiazepine-3,2'-oxirane]-2,5-dione	<a href="#">[1]</a>
Synonyms	Cyclopenine, (-)-Cyclopenine	<a href="#">[1]</a>
Purity	>95% by HPLC	<a href="#">[2]</a>
Solubility	Soluble in ethanol, methanol, DMF, or DMSO. Limited water solubility.	<a href="#">[2]</a>
Long-Term Storage	-20°C	<a href="#">[2]</a>

## Experimental Protocols

Detailed methodologies for the analysis of **(-)-Cyclopenin** are provided below.

Reverse-phase HPLC is the primary method for assessing the purity of **(-)-Cyclopenin** and for its quantification in various samples.

Protocol:

- Sample Preparation:
  - Accurately weigh and dissolve the **(-)-Cyclopenin** standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of approximately 1 mg/mL.
  - From the stock solution, prepare a series of dilutions (e.g., 5-100 µg/mL) using the mobile phase as the diluent to construct a calibration curve.
  - Filter all solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.

- Chromatographic Conditions:

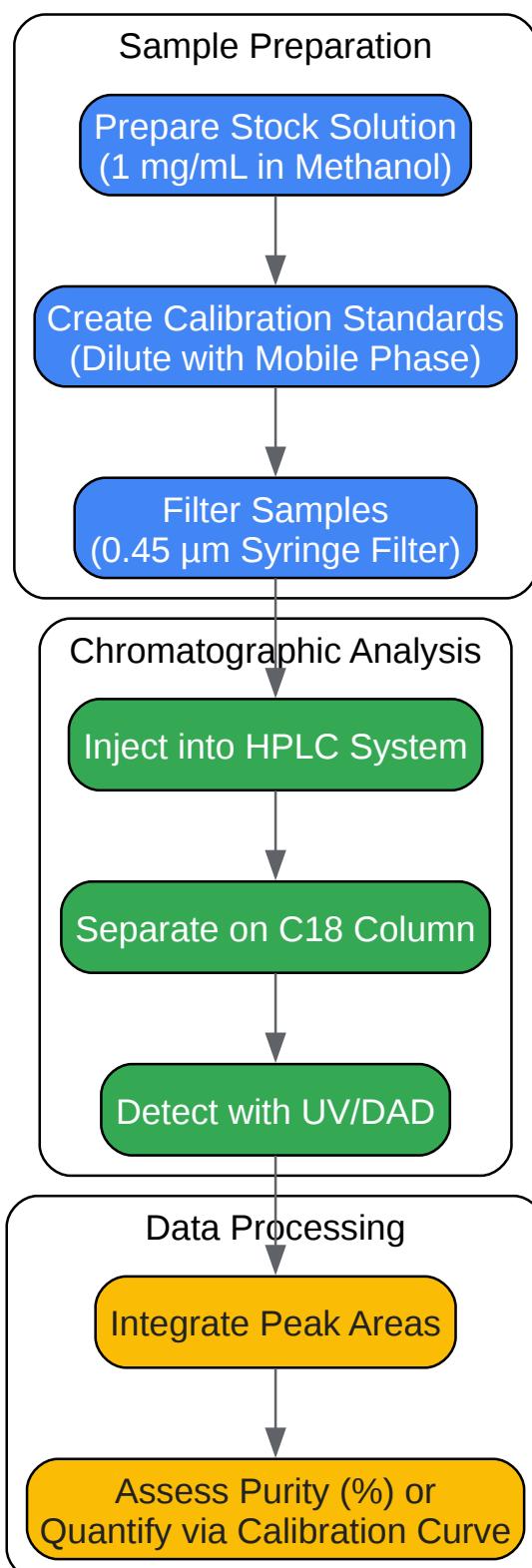
- The following conditions are based on published data for LC-MS analysis and can be adapted for standard HPLC with UV detection.[\[1\]](#)

Parameter	Recommended Conditions
HPLC System	Standard HPLC with UV-Vis or Diode Array Detector (DAD)
Column	Hypersil GOLD C18 (100 x 2.1 mm, 1.9 µm particle size) or equivalent reverse-phase column
Mobile Phase	A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid
Gradient	A time-based gradient from 5% to 95% B is recommended to ensure optimal separation.
Flow Rate	0.2 - 0.4 mL/min (adjusted for column dimensions)
Column Temp.	30 - 40 °C
Detection	UV detection at 254 nm or based on the UV spectrum of the standard.
Injection Vol.	5 - 20 µL

- Data Analysis:

- Purity is determined by calculating the peak area percentage of the main peak relative to the total peak area.
- Quantification is achieved by plotting a calibration curve of peak area versus concentration and using linear regression to determine the concentration of unknown samples.

### HPLC Analysis Workflow

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Caption: Workflow for HPLC analysis of **(-)-Cyclopenin**.

LC-MS is a powerful technique for the unequivocal identification of **(-)-Cyclopenin**, providing accurate mass and fragmentation data for structural confirmation.

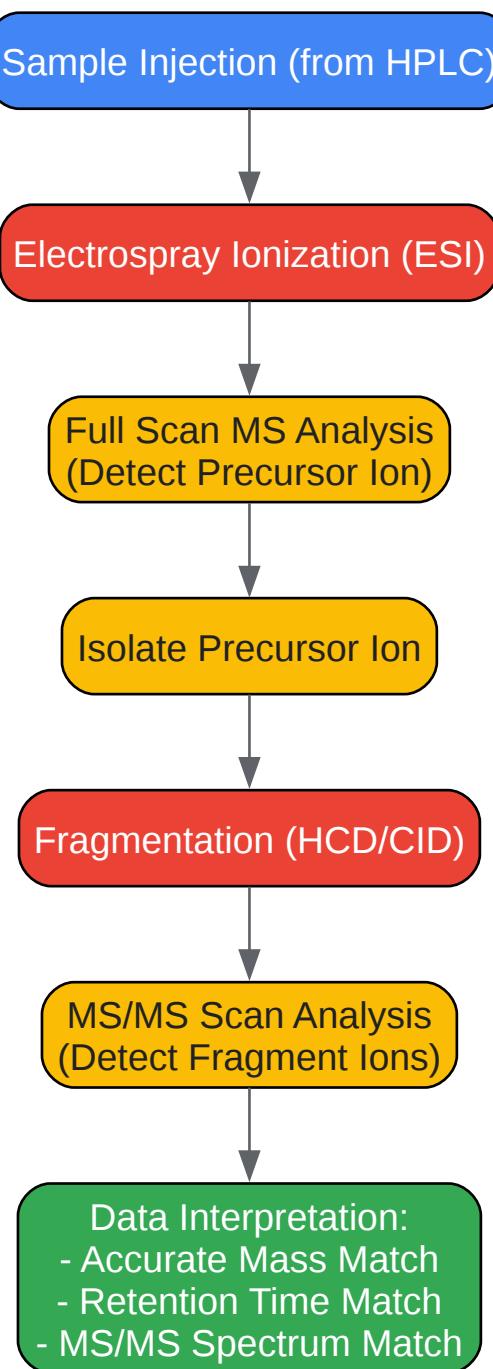
Protocol:

- LC Conditions:
  - Utilize the HPLC conditions outlined in Section 3.1. The use of a volatile buffer like formic acid is essential for MS compatibility.
- Mass Spectrometry Conditions:
  - The following parameters are derived from public spectral data and can be used as a starting point for method development.[\[1\]](#)

Parameter	Positive Ion Mode (ESI+)	Negative Ion Mode (ESI-)
Mass Analyzer	LTQ Orbitrap XL, IT/ion trap, or equivalent	LTQ Orbitrap XL, IT/ion trap, or equivalent
Ionization Mode	Electrospray Ionization (ESI)	Electrospray Ionization (ESI)
Precursor Ion (m/z)	$[M+H]^+$ : 295.1077	$[M-H]^-$ : 293.0932
Fragmentation Mode	Collision-Induced Dissociation (CID) or HCD	Higher-Energy C-trap Dissociation (HCD)
Collision Energy	15-35% (nominal, requires optimization)	15-20% (nominal, requires optimization)
Key MS/MS Fragments	264, 236, 177	250, 236, 222, 159

- Data Analysis:
  - Confirm the presence of **(-)-Cyclopenin** by matching the accurate mass of the precursor ion (within a 5 ppm mass tolerance) and the retention time with the analytical standard.
  - Structural confirmation is achieved by comparing the experimentally obtained MS/MS fragmentation pattern with the reference spectrum of the standard.

## LC-MS Analysis Workflow

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Caption: Workflow for LC-MS based identification of **(-)-Cycloopenin**.

NMR spectroscopy is the definitive technique for the structural elucidation of **(-)-Cycloopenin**. While quantitative NMR (qNMR) can be used for purity assessment, <sup>1</sup>H and <sup>13</sup>C NMR are

primarily used for structural verification of the standard.

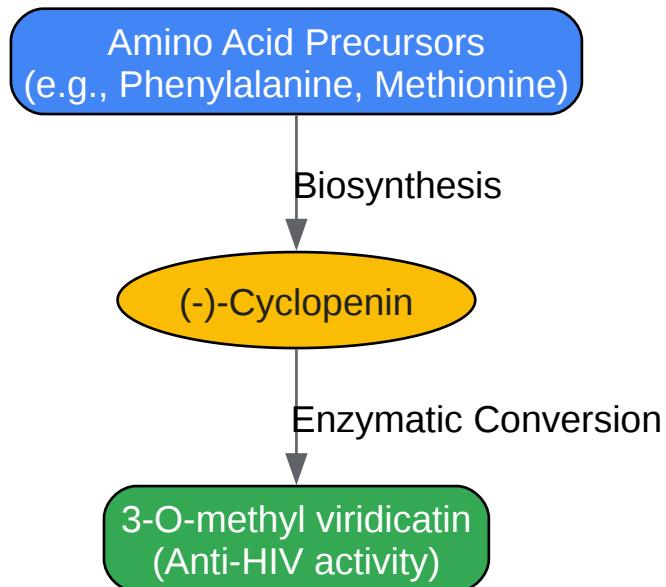
Protocol:

- Sample Preparation:
  - Dissolve 5-10 mg of the **(-)-Cyclopenin** standard in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>).
  - Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
  - Transfer the solution to a clean, dry 5 mm NMR tube.
- Data Acquisition:
  - Acquire <sup>1</sup>H, <sup>13</sup>C, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer ( $\geq$ 400 MHz).
  - Ensure a sufficient number of scans are acquired to achieve a good signal-to-noise ratio.
- Data Analysis:
  - Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
  - Compare the obtained chemical shifts, coupling constants, and correlations with published data or the certificate of analysis for the standard. Public databases like PubChem contain reference spectra for **(-)-Cyclopenin**.<sup>[1]</sup>

## Biological Activity Context

Understanding the biological context of **(-)-Cyclopenin** is important for its application in research. It is a key intermediate in a biosynthetic pathway within *Penicillium* species.

### Biosynthetic Relationship



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Caption: Biosynthetic role of **(-)-Cyclopenin**.[\[2\]](#)[\[4\]](#)

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